![molecular formula C22H17N3O4 B11692871 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692871.png)
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both hydrazide and acridine moieties, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide typically involves the condensation of 2,4-dihydroxybenzaldehyde with 2-(9-oxoacridin-10(9H)-yl)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazides or acridine derivatives.
Applications De Recherche Scientifique
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include DNA damage response and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
Uniqueness
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is unique due to its combination of hydrazide and acridine functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C22H17N3O4 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C22H17N3O4/c26-15-10-9-14(20(27)11-15)12-23-24-21(28)13-25-18-7-3-1-5-16(18)22(29)17-6-2-4-8-19(17)25/h1-12,26-27H,13H2,(H,24,28)/b23-12+ |
Clé InChI |
UASLGCJTHCWBDV-FSJBWODESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=C(C=C(C=C4)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=C(C=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


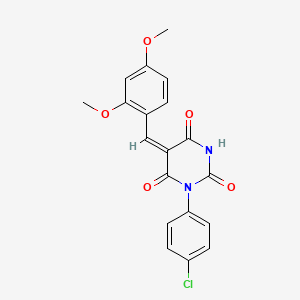
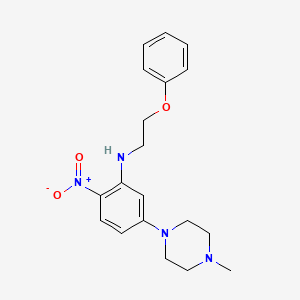
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B11692829.png)
![2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)
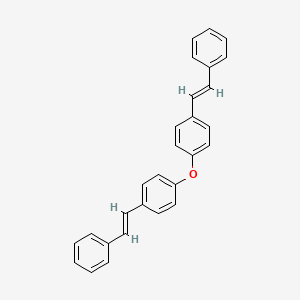
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11692837.png)
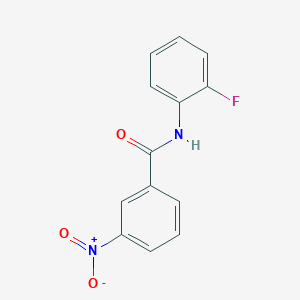
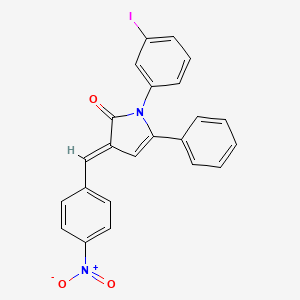


![Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)
